molecular formula C18H22N4O B4015270 3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]propanamide

3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]propanamide

Cat. No. B4015270
M. Wt: 310.4 g/mol
InChI Key: AKWAHNXQMYRTJV-UHFFFAOYSA-N
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Description

Pyrazole derivatives, including compounds structurally related to 3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]propanamide, are a focal point in chemical research due to their wide-ranging applications in medicinal chemistry and as agrochemicals. These compounds are known for their diverse biological activities and have been explored for their potential in various therapeutic areas (Hassani et al., 2023).

Synthesis Analysis

The synthesis of pyrazole derivatives often employs strategies utilizing propargylic alcohols as building blocks, demonstrating their versatility in forming complex heterocycles like pyridines, quinolines, and isoquinolines, which are crucial in drug discovery and organic synthesis (Mishra et al., 2022).

Molecular Structure Analysis

Pyrazole derivatives feature a five-membered heterocyclic structure with two adjacent nitrogen atoms, providing a foundation for the development of compounds with significant therapeutic potential. Their structural diversity allows for a broad spectrum of biological activities, making them a subject of interest for researchers (Hassani et al., 2023).

Chemical Reactions and Properties

Pyrazoles' reactivity, particularly in forming various bioactive heterocyclic compounds, is well-documented. They can generate a wide range of bioactive azoles, azines, and their fused systems, showcasing their fundamental role in synthesizing diverse bioactive heterocyclic compounds (Farghaly et al., 2023).

Physical Properties Analysis

While specific physical properties of 3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]propanamide were not directly available, related studies on pyrazole derivatives underline the importance of understanding solubility, melting points, and stability to leverage these compounds in pharmaceutical applications effectively.

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as their reactivity towards various nucleophiles and electrophiles, are critical for synthesizing a vast array of fused heterocyclic compounds. This reactivity forms the basis for developing novel therapeutic agents with anticancer, anti-inflammatory, antimicrobial, and other activities (Farghaly et al., 2023).

properties

IUPAC Name

3-(1H-indol-3-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-13(2)22-12-14(10-21-22)9-20-18(23)8-7-15-11-19-17-6-4-3-5-16(15)17/h3-6,10-13,19H,7-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWAHNXQMYRTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CNC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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